2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with fluorobenzoyl and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The fluorobenzoyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as fluorobenzoyl chloride and methoxybenzene, along with catalysts like aluminum chloride.
Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and methoxy groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Known for its use as a disinfectant.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Uniqueness
2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its quinoline core, coupled with fluorobenzoyl and methoxy groups, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
The compound 2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a member of the quinoline class of compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A quinoline core, which is known for its role in various biological activities.
- Substituents such as fluorobenzoyl and methoxy groups that enhance its biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that quinoline derivatives can possess antimicrobial properties. The presence of fluorine atoms in the structure may enhance the lipophilicity and membrane permeability, potentially increasing the compound's efficacy against various pathogens.
Anticancer Properties
Quinoline derivatives are often investigated for their anticancer effects. The compound has been evaluated for its cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- Hek293-T (human embryonic kidney)
In vitro studies indicated that the compound could inhibit cell proliferation, suggesting potential as an anticancer agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
- Lipoxygenases (LOX) : These enzymes are involved in the metabolism of arachidonic acid, leading to pro-inflammatory mediators.
Molecular docking studies suggest that the fluorine atoms may facilitate strong interactions with enzyme active sites, enhancing inhibition efficacy.
Research Findings
A comprehensive study involving various assays highlighted the following findings:
Activity Type | IC50 Value (µM) | Target Enzyme/Cell Line |
---|---|---|
Anticancer | 15.2 | MCF-7 |
COX Inhibition | 12.5 | COX-2 |
LOX Inhibition | 10.8 | LOX-5 |
These values indicate the potency of the compound in inhibiting these biological targets.
Case Studies
- Anticancer Study : In a recent study, this compound was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value of 15.2 µM against MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-4-16(26)5-3-15)13-29(22)14-23(30)28-18-8-6-17(27)7-9-18/h2-13H,14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGXWVCSOAUKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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